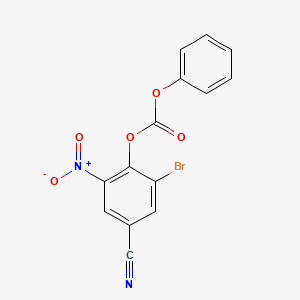
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a bromine atom, a cyano group, a nitro group, and a phenyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring using bromine or N-bromosuccinimide (NBS) under specific conditions.
Esterification: The formation of the ester linkage by reacting the phenol derivative with carbonic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-amino-4-cyano-6-nitrophenyl phenyl ester.
Hydrolysis: Phenol and carbonic acid derivatives.
Applications De Recherche Scientifique
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, potentially affecting biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-cyano-6-nitrophenol
- 2-Bromo-4-cyano-6-nitroaniline
- 2-Bromo-4-cyano-6-nitrobenzoic acid
Uniqueness
Carbonic acid, 2-bromo-4-cyano-6-nitrophenyl phenyl ester is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The ester linkage, in particular, differentiates it from other similar compounds, providing unique chemical and physical properties.
Propriétés
Numéro CAS |
88692-29-9 |
|---|---|
Formule moléculaire |
C14H7BrN2O5 |
Poids moléculaire |
363.12 g/mol |
Nom IUPAC |
(2-bromo-4-cyano-6-nitrophenyl) phenyl carbonate |
InChI |
InChI=1S/C14H7BrN2O5/c15-11-6-9(8-16)7-12(17(19)20)13(11)22-14(18)21-10-4-2-1-3-5-10/h1-7H |
Clé InChI |
RWDJRNKSUSKLFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)OC2=C(C=C(C=C2Br)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


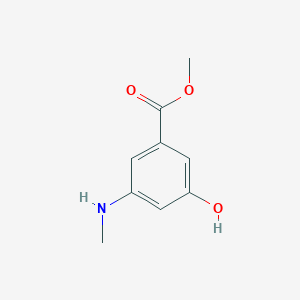
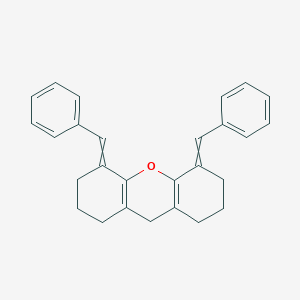


![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)

![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)
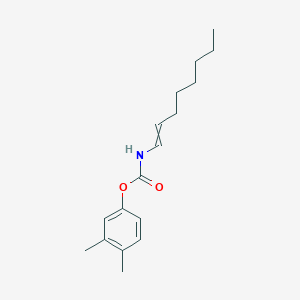
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
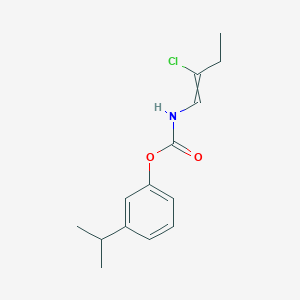
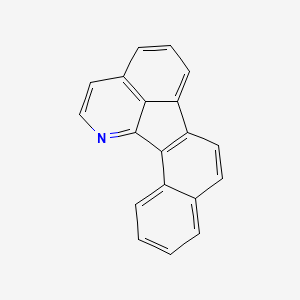
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)

